Product packaging for alpha-D-Gulopyranoside,methyl(Cat. No.:CAS No. 51223-62-2)

alpha-D-Gulopyranoside,methyl

Cat. No.: B13802278
CAS No.: 51223-62-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-BIVRFLNRSA-N
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Description

Contextualizing Rare Sugars

Rare sugars are monosaccharides that are not abundantly found in nature. mdpi.comchemilyglycoscience.com While over 40 monosaccharides are known to exist, only seven are common, including D-glucose, D-fructose, and D-galactose. mdpi.comthieme-connect.comthieme-connect.com The vast majority are classified as "rare sugars" by the International Society of Rare Sugars (ISRS) due to their limited natural availability. mdpi.com This scarcity makes their extraction from natural sources difficult and often economically unviable, necessitating chemical or enzymatic synthesis for research and potential applications. mdpi.com

The study of rare sugars has gained significant momentum as their roles in various biological processes become more apparent. thieme-connect.com Unlike their abundant counterparts, which are central to primary metabolism, rare sugars are often found in specialized glycoconjugates of microorganisms and plants, where they can play crucial roles in molecular recognition, cell-cell communication, and defense mechanisms. thieme-connect.com The growing interest in the microbiome's influence on human health has further propelled research into microbial glycans, which frequently incorporate rare sugars. thieme-connect.com

The Significance of methyl α-D-Gulopyranoside: A Stereochemical Puzzle

D-gulose, the parent sugar of methyl α-D-gulopyranoside, is an aldohexose that is an epimer of D-galactose at the C3 and C4 positions and an epimer of D-glucose at the C3 position. This particular arrangement of hydroxyl groups around the pyranose ring makes D-gulose and its derivatives, like methyl α-D-gulopyranoside, a significant stereochemical challenge for synthetic chemists. tru.ca

The synthesis of gulopyranosides is complicated by the axial orientation of the hydroxyl group at the C3 position and, in the case of the α-anomer, the axial orientation of the aglycon (the methyl group in methyl α-D-gulopyranoside). Controlling the stereochemistry at each of the five chiral centers of the pyranose ring during synthesis requires sophisticated strategies and protecting group manipulations. The inherent structural complexities of carbohydrates, with their multiple stereocenters and linkage possibilities, make their chemical synthesis a formidable task. nih.gov The synthesis of a specific stereoisomer like methyl α-D-gulopyranoside, therefore, serves as a benchmark for the development of new and efficient synthetic methodologies in carbohydrate chemistry.

Evolving Research in Gulopyranoside Chemistry

Historically, research involving gulopyranosides was often focused on the fundamental challenges of their synthesis. Early work laid the foundation for creating these complex molecules from more common sugars through a series of chemical transformations, including epimerization and oxidation-reduction reactions.

More recently, the focus has expanded beyond mere synthesis to include the exploration of the functional roles of gulopyranosides. For instance, derivatives of methyl α-D-gulopyranoside have been synthesized to study their potential as building blocks for more complex oligosaccharides or as probes to investigate the active sites of glycosyltransferases and glycosidases, enzymes that play a critical role in the biosynthesis and degradation of carbohydrates. Research has also explored the modification of gulopyranosides to create analogs with altered biological activities. For example, the preparation of anhydro derivatives of methyl α-D-gulopyranoside has been reported, which can serve as versatile intermediates for the synthesis of other rare sugar derivatives. publish.csiro.au Furthermore, the development of catalyst-controlled glycosylation methods is a significant trend, aiming to achieve high stereoselectivity in the formation of glycosidic bonds, a key step in the synthesis of oligosaccharides containing rare sugars like gulose. thieme-connect.com

The table below provides a summary of key research areas related to methyl α-D-gulopyranoside and its parent sugar, D-gulose.

Research AreaFocusKey Challenges
Synthesis Development of efficient and stereoselective methods to produce methyl α-D-gulopyranoside and other gulose derivatives.Controlling stereochemistry at multiple chiral centers, particularly the axial C3-hydroxyl group.
Conformational Analysis Studying the three-dimensional structure of gulopyranosides and how it influences their reactivity and biological interactions.The inherent flexibility of the pyranose ring and the influence of various substituents.
Enzymatic Studies Using gulopyranoside derivatives as substrates or inhibitors to probe the mechanisms of carbohydrate-active enzymes.Synthesizing specifically labeled or modified gulopyranosides to interact with target enzymes.
Oligosaccharide Assembly Incorporating gulose units into larger carbohydrate structures to investigate their impact on the properties of oligosaccharides.Achieving stereospecific glycosidic linkages with the challenging gulose structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B13802278 alpha-D-Gulopyranoside,methyl CAS No. 51223-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51223-62-2

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7+/m1/s1

InChI Key

HOVAGTYPODGVJG-BIVRFLNRSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Synthetic Methodologies for Alpha D Gulopyranoside,methyl and Its Advanced Derivatives

Regioselective Functionalization Strategies

The presence of four secondary hydroxyl groups with similar reactivity on the gulopyranoside ring makes regioselective functionalization a significant synthetic hurdle. Achieving site-specificity is crucial for building more complex glycoconjugates and structurally modified derivatives. Strategies to address this challenge often borrow from established carbohydrate chemistry, relying on subtle differences in steric hindrance and electronic properties of the individual hydroxyl groups.

Selective Esterification and Acylation Approaches on the Gulopyranoside Scaffold

Direct regioselective acylation of unprotected methyl α-D-gulopyranoside is challenging. However, general principles of carbohydrate chemistry allow for predictions of reactivity. The primary hydroxyl group at C-6 is the most nucleophilic and least sterically hindered, making it the primary target for selective esterification under carefully controlled conditions using bulky acylating agents.

For the secondary hydroxyls, the order of reactivity is generally influenced by their stereochemistry (equatorial vs. axial) and the presence of neighboring groups. While specific studies on the complete regioselective acylation profile of methyl α-D-gulopyranoside are not abundant, analogous studies on its epimers provide valuable insights. For instance, methods utilizing organotin reagents, such as dibutyltin (B87310) oxide, are known to activate specific vicinal diols, facilitating regioselective acylation. On the gulopyranoside scaffold, this could potentially be used to selectively functionalize the cis-diol system at C-2 and C-3.

Enzymatic approaches also offer a powerful tool for regioselective acylation. Lipases, for example, are widely used for the selective acylation of the primary hydroxyl group in various glycosides and could be applied to methyl α-D-gulopyranoside to yield the 6-O-acylated product with high selectivity. rsc.org

Table 1: General Strategies for Regioselective Acylation of Methyl Glycosides

MethodTarget PositionReagents/CatalystComments
Direct AcylationC-6Acyl chloride/anhydride (B1165640) (bulky), pyridine (B92270), low temp.Exploits the higher reactivity of the primary hydroxyl group.
Organotin-mediated AcylationC-2, C-3 or C-3, C-4Dibutyltin oxide then acylating agentActivates specific diol systems for selective functionalization.
Enzymatic AcylationC-6Lipase, acyl donor (e.g., vinyl acetate)Offers high regioselectivity for the primary position under mild conditions.

Site-Specific Protection and Deprotection Strategies

The use of protecting groups is fundamental to the synthesis of complex gulopyranoside derivatives. The strategic protection of one or more hydroxyl groups allows for the selective modification of the remaining free positions.

A common and highly effective strategy for differentiating the hydroxyl groups is the formation of a benzylidene acetal. Treatment of methyl α-D-gulopyranoside with benzaldehyde (B42025) and a Lewis acid catalyst (e.g., zinc chloride) would be expected to form methyl 4,6-O-benzylidene-α-D-gulopyranoside . orgsyn.orgtaylorfrancis.comresearchgate.net This cyclic protecting group rigidly holds the pyranose ring and simultaneously protects the primary C-6 and the C-4 hydroxyls, leaving the C-2 and C-3 hydroxyls available for further functionalization.

The selective protection of other hydroxyl groups often requires multi-step sequences. For instance, bulky silyl (B83357) ethers, such as tert-butyldiphenylsilyl (TBDPS) chloride, will preferentially react with the primary C-6 hydroxyl. Subsequent protection of the remaining hydroxyls with other groups (e.g., benzyl (B1604629) ethers) followed by the selective removal of the TBDPS group can provide a building block with a single free hydroxyl at the C-6 position. masterorganicchemistry.com The selective deprotection of a specific position is also a key strategy. For example, a multi-benzylated gulopyranoside can be selectively deprotected at a single position if different substituted benzyl ethers (e.g., p-methoxybenzyl) were used, which can be cleaved under specific oxidative conditions without affecting the standard benzyl ethers. wiley-vch.de

Table 2: Common Protecting Groups in Gulopyranoside Chemistry

Protecting GroupAbbreviationPosition(s) ProtectedIntroduction ConditionsCleavage Conditions
Benzylidene acetalBn4, 6Benzaldehyde, Lewis acid (e.g., ZnCl₂)Mild acid hydrolysis, catalytic hydrogenolysis
Benzyl etherBnAny OHBenzyl bromide (BnBr), NaHCatalytic hydrogenolysis (e.g., H₂, Pd/C)
tert-Butyldiphenylsilyl etherTBDPSC-6 (preferentially)TBDPSCl, imidazoleFluoride source (e.g., TBAF)
Acetyl esterAcAny OHAcetic anhydride, pyridineBase (e.g., NaOMe in MeOH) or acid hydrolysis

Stereoselective Total Synthesis Pathways to alpha-D-Gulopyranoside, methyl

Due to the relative scarcity of D-gulose in nature, total synthesis from more abundant carbohydrates is the primary method for accessing methyl α-D-gulopyranoside. These syntheses require precise control over stereochemistry at multiple centers.

Convergent and Linear Synthetic Route Design

Linear synthesis is a common approach, where a starting material is sequentially modified in a step-by-step fashion. A logical precursor for D-gulose derivatives is D-galactose, which differs only in the stereochemistry at C-3. Therefore, a synthetic route can be designed that involves an epimerization at the C-3 position of a suitably protected galactose derivative. This is often achieved through an oxidation-reduction sequence. For example, a protected methyl α-D-galactopyranoside with a free hydroxyl at C-3 can be oxidized to the corresponding ketone (ulopyranoside), followed by stereoselective reduction. The choice of reducing agent is critical to favor the formation of the axial hydroxyl group characteristic of the gulo-configuration.

Another linear approach starts from D-sorbitol, an acyclic polyol. Through a series of protection and oxidation steps, the correct stereochemistry can be established before cyclization to form the gulopyranoside ring.

More advanced strategies, such as asymmetric dihydroxylation, can also be employed. A highly stereoselective synthesis of D-gulopyranosides has been reported starting from a protected 2,3-unsaturated D-galactopyranoside. The choice of protecting group and dihydroxylation reagent (AD-mix-α vs. AD-mix-β) allows for catalyst control over the facial selectivity of the dihydroxylation, leading preferentially to the desired gulo-product. taylorfrancis.com

Control of Anomeric Stereochemistry in Glycoside Formation

The formation of the glycosidic bond is a critical step in the synthesis of methyl α-D-gulopyranoside. Achieving high α-selectivity is governed by several factors, including the nature of the protecting group at the C-2 position, the type of glycosyl donor, and the reaction conditions.

The most common method for preparing simple methyl glycosides is the Fischer glycosylation, where the parent sugar is treated with methanol (B129727) in the presence of an acid catalyst. This reaction typically proceeds under thermodynamic control, and the final α/β ratio is influenced by the anomeric effect. For most hexoses, including gulose, the anomeric effect stabilizes the α-anomer, where the anomeric substituent is in an axial orientation, thus favoring its formation. nih.gov

For more complex glycosylations, the "neighboring group participation" principle is often exploited. A participating protecting group (such as an acetyl or benzoyl group) at the C-2 position will typically lead to the formation of a 1,2-trans-glycosidic bond. In the case of gulose, this would result in the β-glycoside. To achieve the 1,2-cis linkage of the α-anomer, a non-participating protecting group, such as a benzyl ether, is required at the C-2 position. The absence of participation allows the reaction to proceed through an SN2-like mechanism or via an oxocarbenium ion intermediate, where the stereochemical outcome is influenced by the anomeric effect and solvent effects, often favoring the α-product. nih.gov

Table 3: Factors Influencing Anomeric Stereoselectivity in Gulopyranoside Synthesis

FactorFavors α-Anomer (1,2-cis)Favors β-Anomer (1,2-trans)
C-2 Protecting Group Non-participating (e.g., Benzyl, Silyl)Participating (e.g., Acetyl, Benzoyl)
Reaction Control Thermodynamic (Anomeric Effect)Kinetic (Neighboring Group Participation)
Glycosyl Donor Donors with non-participating groups (e.g., trichloroacetimidates, halides)Donors with participating groups
Method Fischer Glycosylation, Halide-promoted glycosylation with non-participating groupsKoenigs-Knorr type reactions with participating groups

Synthesis of Structurally Modified Gulopyranosides

The synthesis of derivatives where one or more hydroxyl groups of methyl α-D-gulopyranoside are replaced by other functionalities, such as hydrogen (deoxy), an amino group, or a halogen, provides important probes for studying biological systems and novel therapeutic agents.

Deoxy-gulopyranosides: The synthesis of a deoxy sugar typically involves the removal of a hydroxyl group. A common method is the Barton-McCombie deoxygenation. This involves converting a hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a reducing agent (like tributyltin hydride) to replace the C-O bond with a C-H bond.

Amino-gulopyranosides: Amino sugars are often synthesized by introducing a nitrogen-containing functional group with inversion of configuration at a specific carbon center. Starting from a protected gulopyranoside with a free hydroxyl group, this position can be converted into a good leaving group (e.g., a triflate). Subsequent reaction with a nitrogen nucleophile, such as sodium azide (B81097), proceeds via an SN2 reaction, introducing the azide with inversion of stereochemistry. The azide can then be reduced to the corresponding amine. frontiersin.org For example, to synthesize methyl 3-amino-3-deoxy-α-D-idopyranoside (the C-3 epimer), one could start with methyl α-D-gulopyranoside, protect the 2, 4, and 6 positions, activate the C-3 hydroxyl, and then displace with azide.

Halo-gulopyranosides: Halogenated sugars are valuable synthetic intermediates. They can be prepared from a corresponding hydroxyl group using various halogenating agents. For instance, the Appel reaction (using triphenylphosphine (B44618) and a carbon tetrahalide) can convert a hydroxyl group to the corresponding halide with inversion of configuration.

These modifications often start from a pre-existing, fully protected gulopyranoside scaffold, highlighting the critical importance of the regioselective functionalization and protection strategies discussed in section 2.1.

Preparation of Deoxy- and Aminodeoxy-Gulopyranoside Derivatives

The synthesis of deoxy and aminodeoxy sugars is a significant area of carbohydrate chemistry, as these motifs are present in numerous natural products with important biological activities, including antibiotics and anticancer agents. While specific methodologies detailing the direct conversion of methyl α-D-gulopyranoside to its deoxy and aminodeoxy derivatives are not extensively documented, general principles of carbohydrate chemistry can be applied to achieve these transformations.

The introduction of a deoxy functionality typically involves the reduction of a halogenated or sulfonated precursor. For instance, a primary or secondary hydroxyl group on the gulopyranoside ring can be selectively tosylated or mesylated, followed by reductive cleavage with a reagent such as lithium aluminum hydride. Alternatively, the Barton-McCombie deoxygenation provides a powerful method for the conversion of a secondary alcohol to a deoxy group via a thionoformate or xanthate intermediate.

The synthesis of aminodeoxy derivatives often proceeds through the nucleophilic displacement of a good leaving group, such as a triflate or tosylate, with an azide anion, followed by reduction to the corresponding amine. The stereochemical outcome of this SN2 reaction is inversion of configuration at the reacting center. For example, activation of a hydroxyl group as a sulfonate ester and subsequent reaction with sodium azide in a polar aprotic solvent would introduce the azido (B1232118) group. The azido group can then be reduced to an amino group by various methods, including catalytic hydrogenation (e.g., H2, Pd/C) or with reagents like triphenylphosphine (the Staudinger reaction). A stereospecific synthesis of methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside has been reported, starting from a 1,6-anhydro-D-glucose derivative, highlighting a multi-step pathway to aminodeoxy sugars. nih.gov

Synthesis of Thietane-Fused Gulopyranoside Analogues

Thietanes, four-membered sulfur-containing heterocycles, are intriguing structural motifs that can be incorporated into carbohydrate scaffolds to create novel glycomimetics. The synthesis of a thietane-fused α-D-gulopyranoside has been successfully achieved starting from methyl 4,6-O-isopropylidene-α-D-glucopyranoside. nih.govbeilstein-journals.org This multi-step synthesis highlights a strategy of converting a more readily available monosaccharide into a gulo-configured product.

The key steps in this synthesis are outlined below:

StepReagent(s)Description
1Mesyl Chloride, PyridineDimesylation of the free hydroxyl groups.
2Acidic HydrolysisRemoval of the isopropylidene protecting group.
3Thioacetic AcidIntroduction of a thioacetate (B1230152) group.
4Sodium BicarbonateIntramolecular cyclization to form the thietane (B1214591) ring.

This synthetic route involves an initial mesylation of the starting glucopyranoside, followed by hydrolysis to afford a 2,3-dimesylated intermediate. Subsequent thioacetylation and treatment with sodium bicarbonate induce an intramolecular nucleophilic displacement, leading to the formation of the thietane ring fused to the gulopyranoside core. nih.govbeilstein-journals.org An intramolecular substitution first forms an oxirane-fused derivative, which, after hydrolysis, allows the thiolate to undergo an intramolecular nucleophilic displacement to generate the final thietane-fused α-D-gulopyranoside. nih.govbeilstein-journals.org

Formation of Cyanohydrin and Aminonitrile Gulopyranoside Derivatives

The addition of a cyanide group to a carbonyl functionality is a classic method for carbon-carbon bond formation in carbohydrate chemistry, leading to the synthesis of cyanohydrins and, subsequently, other valuable derivatives such as amino acids and elongated sugars. The formation of cyanohydrin derivatives of gulopyranosides has been demonstrated starting from a protected 4-keto sugar, methyl 6-deoxy-2,3-O-isopropylidene-α-L-lyxo-hexopyranosid-4-ulose.

Under Strecker amino nitrile synthesis and Bucherer-Bergs hydantoin (B18101) synthesis reaction conditions, this ketone can be converted to various cyanohydrin derivatives, including a methyl 4-cyano-6-deoxy-2,3-O-isopropylidene-β-D-gulopyranoside. The structures of these cyanohydrins have been confirmed by NMR and mass spectral data, with the configurations of the free and acetylated cyanohydrins established by single-crystal X-ray analysis.

The general mechanism for cyanohydrin formation involves the nucleophilic attack of a cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. wikipedia.orgyoutube.comlibretexts.orgyoutube.com

While the formation of aminonitrile derivatives from gulopyranosides is not explicitly detailed in the available literature, the Strecker synthesis provides a general pathway. researchgate.netnih.gov This one-pot reaction typically involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile. organic-chemistry.org

Incorporation of Novel Functional Groups (e.g., organosulfonyl) onto the Gulopyranoside Core

The introduction of organosulfonyl groups, such as tosylates (Ts), mesylates (Ms), and triflates (Tf), onto the hydroxyl groups of a gulopyranoside core is a fundamental transformation in carbohydrate synthesis. These groups serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of a wide range of other functionalities, including azides, halides, and thiols. They can also be used to promote elimination reactions to form unsaturated sugars.

The selective sulfonylation of a specific hydroxyl group in the presence of others can be achieved by exploiting the differential reactivity of the hydroxyls (primary vs. secondary) or by using protecting group strategies. For instance, the primary hydroxyl at the C-6 position is generally more reactive towards sulfonylating agents than the secondary hydroxyls at C-2, C-3, and C-4.

Commonly used reagents for sulfonylation include:

p-Toluenesulfonyl chloride (TsCl) in pyridine

Methanesulfonyl chloride (MsCl) in pyridine or in the presence of triethylamine (B128534)

Trifluoromethanesulfonic anhydride (Tf2O) in pyridine

These reactions typically proceed with high efficiency and are crucial for the subsequent elaboration of the gulopyranoside scaffold into more complex derivatives.

Glycosylation Strategies for Incorporating Gulopyranoside Units

The stereoselective formation of the glycosidic bond is the most critical step in the synthesis of oligosaccharides and glycoconjugates. The development of effective glycosylation strategies for incorporating gulopyranoside units is essential for accessing complex structures containing this rare sugar.

Development of Glycosyl Donors from alpha-D-Gulopyranoside, methyl

A glycosyl donor is a carbohydrate derivative in which the anomeric hydroxyl group has been replaced by a good leaving group, rendering the anomeric carbon electrophilic and susceptible to attack by a nucleophilic glycosyl acceptor (an alcohol). While methyl α-D-gulopyranoside itself is a glycoside, it can be converted into a variety of more reactive glycosyl donors.

Common types of glycosyl donors that could be prepared from a suitably protected gulopyranose derivative include:

The choice of protecting groups on the gulopyranosyl donor is crucial as they can influence the stereochemical outcome of the glycosylation reaction through neighboring group participation. For example, an acyl protecting group at the C-2 position typically leads to the formation of a 1,2-trans-glycosidic linkage via the formation of a cyclic acyl-oxonium ion intermediate. In the case of a gulo-configured donor, this would favor the formation of a β-glycosidic bond. Conversely, a non-participating group at C-2, such as a benzyl ether, generally leads to a mixture of α- and β-glycosides, with the ratio being influenced by the reaction conditions and the nature of the acceptor. Recent research has identified that stable methyl glycosides can act as glycosyl donors in the presence of AuBr3 in acetonitrile (B52724) for the synthesis of glycosides, disaccharides, and oligosaccharides. rsc.org

Optimization of Glycosidation Conditions for alpha-D-Gulopyranosides

The optimization of glycosidation conditions is a critical aspect of oligosaccharide synthesis, as the yield and stereoselectivity of the reaction are highly dependent on a number of factors. For the glycosylation of gulopyranoside acceptors or the use of gulopyranosyl donors, careful consideration of the following parameters is necessary:

Promoter/Activator: The choice of promoter is dictated by the type of glycosyl donor being used. Common promoters include Lewis acids (e.g., TMSOTf, BF3·OEt2), heavy metal salts (e.g., AgOTf, Hg(CN)2), and electrophilic halogen sources (e.g., NIS/TfOH, IDCP).

Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the reaction outcome. Non-coordinating solvents like dichloromethane (B109758) and toluene (B28343) are often used, while coordinating solvents such as acetonitrile can influence the stereoselectivity by forming α-nitrilium ion intermediates.

Temperature: Glycosylation reactions are often carried out at low temperatures to control the reactivity and selectivity.

Protecting Groups: As mentioned previously, the nature of the protecting groups on both the donor and the acceptor can significantly impact the stereochemical outcome.

Stoichiometry and Addition Protocol: The relative amounts of donor, acceptor, and promoter, as well as the order and rate of addition, can be optimized to maximize the yield of the desired product.

Given the unique stereochemistry of gulose, with its axial hydroxyl group at C-3, the reactivity of gulopyranosyl donors and acceptors may differ from that of more common sugars like glucose and mannose. Therefore, a systematic screening of reaction conditions is often necessary to achieve optimal results in the synthesis of gulopyranoside-containing oligosaccharides. nih.gov

Advanced Reaction Pathways and Mechanistic Investigations of Alpha D Gulopyranoside,methyl

Ring Cleavage Reactions of the Pyranose System

The pyranose ring, a six-membered cyclic hemiacetal, is the core structure of many carbohydrates, including methyl α-D-gulopyranoside. While generally stable, this ring can undergo cleavage reactions under specific conditions, particularly through the action of Lewis acids. These reactions proceed via highly reactive intermediates and are significantly influenced by the stereochemistry and substitution pattern of the sugar.

Lewis Acid-Induced Endocyclic Cleavage Mechanisms

The cleavage of the pyranose ring can occur via two primary pathways: exocyclic cleavage, which involves the bond between the anomeric carbon (C1) and the glycosidic oxygen, and endocyclic cleavage, which involves the C1-O5 bond within the ring itself. While exocyclic cleavage is common in glycoside hydrolysis, endocyclic cleavage requires specific structural features and reaction conditions.

Lewis acids play a crucial role in promoting endocyclic cleavage. nih.govrsc.orgmdpi.comwikipedia.org The mechanism is often initiated by the coordination of the Lewis acid to two oxygen atoms on the pyranoside ring, forming a chelate complex. For instance, in studies on related pyranosides, a Lewis acid like phenylboron dichloride (PhBCl₂) can chelate between the ring oxygen (O5) and a neighboring hydroxyl group (e.g., O6). mdpi.com This chelation weakens the endocyclic C1-O5 bond, facilitating its cleavage. mdpi.com The reaction results in the formation of an acyclic oxacarbenium ion, which is then trapped by a nucleophile, such as a hydride from a reducing agent like triethylsilane. mdpi.com The presence of 2,3-trans cyclic protecting groups on a pyranoside can also promote an endocyclic cleavage pathway for anomerization even with a weak Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.gov

The general pathway for Lewis acid-induced endocyclic cleavage can be summarized as:

Coordination of the Lewis acid to two oxygen atoms (e.g., O5 and O6) of the pyranoside.

Promotion of the C1-O5 bond cleavage through this interaction.

Formation of an acyclic oxacarbenium ion intermediate.

Nucleophilic attack at the C1 position of the acyclic intermediate.

Analysis of Oxacarbenium Ion Intermediates in Cleavage Reactions

Oxacarbenium ions are key reactive intermediates in many carbohydrate reactions, including ring cleavage and glycosylation. wikipedia.orgnih.gov These species are characterized by a positive charge delocalized between the anomeric carbon and the ring oxygen, resulting in a planar structure around C5, O5, C1, and C2. cazypedia.org Because of this planarity, the six-membered ring of the pyranosyl oxocarbenium ion must adopt non-chair conformations, typically half-chair (e.g., ⁴H₃ or ³H₄) or boat conformations. cazypedia.org

The stability and conformation of the oxacarbenium ion intermediate are critical in determining the stereochemical outcome of a reaction. nih.gov Computational studies have been employed to understand the conformational preferences of these transient species. nih.govresearchgate.net The relative stability of different conformers is influenced by factors such as steric interactions and stereoelectronic effects exerted by the substituents on the pyranose ring. For example, in glycosylation reactions, the stereodirecting effect of a C-5 substituent is related to its preferred axial or equatorial position in the intermediate ³H₄ and ⁴H₃ half-chair oxacarbenium ions. researchgate.net Specifically, computational studies on 6-deoxygulosides have shown a preference for an α-selectivity in glycosylations, which is linked to the conformational behavior of the corresponding oxacarbenium ion. researchgate.net In Lewis acid-induced endocyclic cleavage, the intermediate is often an acyclic oxacarbenium ion, which differs structurally from the cyclic ions formed during typical glycosylation. mdpi.com

Intermediate TypeKey Structural FeaturesTypical ConformationsInfluencing Factors
Cyclic Oxacarbenium Ion Planar C5-O5-C1-C2 region; positive charge delocalized. cazypedia.org⁴H₃ and ³H₄ half-chairs; boat conformations. cazypedia.orgSubstituent stereochemistry, protecting groups, anomeric effect. nih.govresearchgate.net
Acyclic Oxacarbenium Ion Formed from endocyclic cleavage; C1 is sp² hybridized. mdpi.comN/A (Acyclic)Lewis acid chelation, steric strain in the parent pyranoside. mdpi.com

Intramolecular Rearrangements and Cyclizations Involving Gulopyranoside Scaffolds

The gulopyranoside framework can be manipulated to undergo various intramolecular reactions, leading to novel rearranged or cyclized structures. These transformations often exploit the specific stereochemistry of the gulo-configuration to direct the reaction pathway.

One notable example is the formation of anhydro sugars. For instance, treatment of a suitably protected gulopyranoside derivative can lead to the formation of 1,6-anhydro-β-D-gulopyranoside. tandfonline.com This type of intramolecular cyclization involves the C6-hydroxyl group attacking the anomeric center, displacing the glycosidic group and forming a new bicyclic system.

Gulopyranoside derivatives can also be starting materials for the synthesis of fused heterocyclic systems. In one reported synthesis, a thioacetate (B1230152) derivative of a gulopyranoside was converted into an oxirane-fused intermediate. Subsequent intramolecular nucleophilic attack by the thiolate, generated via hydrolysis, resulted in the formation of a thietane-fused α-D-gulopyranoside. beilstein-journals.org This reaction demonstrates a sequential intramolecular substitution pathway to build a four-membered sulfur-containing ring onto the sugar scaffold. beilstein-journals.org

Furthermore, rearrangements can occur during reactions intended for other purposes. For example, chloral (B1216628) acetalisation of various pyranosides using dicyclohexylcarbodiimide (B1669883) (DCC) has been shown to yield rearranged products, including the conversion of a galactopyranoside into a gulopyranoside derivative. tandfonline.com

Nucleophilic Substitution and Elimination Reactions on Activated Gulopyranoside Derivatives

Nucleophilic substitution is a fundamental reaction in carbohydrate chemistry, allowing for the modification of specific positions on the sugar ring. wikipedia.org To facilitate these reactions on a gulopyranoside, a hydroxyl group must first be converted into a good leaving group, creating an "activated" derivative. libretexts.orgnih.gov Common activating groups include sulfonates (e.g., tosylate, mesylate, triflate) or halides.

The stereochemical outcome of nucleophilic substitution on pyranoside rings is often governed by the Sₙ2 mechanism, which proceeds with inversion of configuration at the reaction center. For instance, gulopyranosides can be synthesized from galactopyranoside precursors by nucleophilic substitution at C4. Activating the C4-hydroxyl of a galactose derivative (which is equatorial) as a triflate allows for Sₙ2 attack by a nucleophile like acetate, leading to the inversion of stereochemistry and the formation of the axial C4-hydroxyl characteristic of the gulo-configuration. researchgate.net

Elimination reactions can compete with or be favored over substitution, particularly when a strong, non-nucleophilic base is used or when the leaving group and an adjacent proton are in an anti-periplanar arrangement. researchgate.net In some cases, attempted nucleophilic displacements on activated sugar derivatives can lead exclusively to elimination products. For example, attempts to displace bistriflates on rhamnosyl derivatives (6-deoxy-mannose) resulted in the formation of a chiral diene through a cascade of elimination reactions. researchgate.net Similar reactivity could be anticipated for appropriately activated gulopyranoside derivatives.

Oxidation and Reduction Chemistry Applied to the Gulopyranoside Ring

Oxidation and reduction reactions provide essential tools for modifying the functional groups on the gulopyranoside ring. masterorganicchemistry.combyjus.comlibretexts.org These reactions can target specific hydroxyl groups or the entire ring structure.

A classic example that can lead to the synthesis of methyl α-D-gulopyranoside involves a sequence of periodate (B1199274) oxidation followed by borohydride (B1222165) reduction. The oxidation of a related compound, β-D-glycero-D-gulo-heptopyranoside, with one molar equivalent of sodium metaperiodate (NaIO₄) cleaves the bond between two adjacent hydroxyl groups. researchgate.netcdnsciencepub.com The resulting dialdehyde (B1249045) is then reduced with sodium borohydride (NaBH₄) to furnish methyl α-D-gulopyranoside. researchgate.netcdnsciencepub.com This sequence effectively removes a carbon atom from the starting material while retaining the desired stereochemistry of the remaining centers.

Other common oxidation reactions in carbohydrate chemistry include the selective oxidation of the primary hydroxyl group at C6 to a carboxylic acid (uronic acid) or an aldehyde, typically using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under specific conditions. Conversely, reduction reactions can be employed to convert aldehydes or ketones on the sugar ring back to hydroxyl groups.

Reaction TypeReagent(s)Transformation on Gulopyranoside Ring
Oxidation Sodium Metaperiodate (NaIO₄)Cleavage of vicinal diols (e.g., C6-C7 in a heptopyranoside precursor). researchgate.netcdnsciencepub.com
Oxidation TEMPO/NaOClSelective oxidation of the primary alcohol (C6-OH) to an aldehyde or carboxylic acid.
Reduction Sodium Borohydride (NaBH₄)Reduction of an intermediate dialdehyde to diol. researchgate.netcdnsciencepub.com

Conformational Analysis and Advanced Structural Elucidation Studies of Alpha D Gulopyranoside,methyl Derivatives

Computational Conformational Analysis

Detailed computational studies focusing specifically on methyl α-D-gulopyranoside are not extensively represented in publicly available scientific literature. While the following methods are standard for carbohydrate conformational analysis, their direct application to this specific compound is not widely documented.

Molecular Mechanics (MM) Simulations for Energy Minima

Molecular Mechanics is a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. By calculating the energies of various conformations, it is possible to identify local and global energy minima, which correspond to the most stable three-dimensional structures. However, specific studies utilizing MM simulations to determine the energy minima of methyl α-D-gulopyranoside are not readily found in surveyed research databases.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics simulations provide insight into the dynamic behavior of molecules over time, allowing for a thorough exploration of their conformational space. This technique models the movements of atoms and molecules based on classical mechanics, revealing how the structure flexes, bends, and transitions between different conformations. To date, dedicated MD simulation studies exploring the full conformational landscape of methyl α-D-gulopyranoside have not been prominently published.

Density Functional Theory (DFT) for Ground State Conformations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a high level of accuracy for determining ground state geometries and relative energies of different conformers. Despite its power, specific DFT studies aimed at elucidating the ground state conformation of methyl α-D-gulopyranoside are not widely available in the scientific literature.

Experimental Techniques for Conformational and Configurational Assignment

Experimental methods provide direct physical evidence for the structure and stereochemistry of molecules. For methyl α-D-gulopyranoside, spectroscopic techniques have been the primary source of conformational information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

A notable study in this area involved the use of proton magnetic resonance to investigate the binding of lanthanide ions to methyl α-D-gulopyranoside in an aqueous solution. Such studies rely on the principle that the binding of a paramagnetic ion induces significant shifts in the NMR signals of nearby protons. The magnitude of these shifts is dependent on the distance and angle between the proton and the ion, thereby providing detailed information about the molecule's preferred conformation in solution when complexed with metal ions. This type of analysis allows researchers to map the binding sites and infer the stereochemical arrangement of the glycoside.

Table 1: Summary of NMR Spectroscopy Study on Methyl α-D-gulopyranoside

Study Focus Technique Key Findings
Lanthanide Ion Binding Proton Magnetic Resonance (¹H NMR) Used induced shifts in proton signals to probe the binding of lanthanide ions and infer conformational details of the glycoside in solution.

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers. Based on searches of crystallographic databases, a definitive single-crystal X-ray structure for methyl α-D-gulopyranoside has not been reported in the literature.

Circular Dichroism (CD) Spectroscopy for Solution Conformation

The CD spectrum of a pyranoside is a composite of contributions from the various chiral centers and the conformation of the pyranose ring. The sign and intensity of the Cotton effects are highly sensitive to the dihedral angles between adjacent hydroxyl groups and the orientation of the anomeric substituent. For methyl α-D-gulopyranoside, the axial hydroxyl group at C-3 and the axial proton at C-4 create a unique stereochemical environment compared to more common monosaccharides like glucose and galactose.

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the CD spectra for different conformers of methyl α-D-gulopyranoside. By comparing computed spectra with experimentally obtained data (when available), it is possible to deduce the predominant solution conformation. Isotope substitution studies, as have been performed on methyl α-D-glucopyranoside, can also provide deeper insights into intramolecular and intermolecular interactions that influence the CD spectrum. scripps.edu

Table 1: Theoretical CD Spectral Features for Postulated Conformations of Methyl α-D-Gulopyranoside

ConformationPredicted Wavelength Range (nm)Expected Cotton Effect SignContributing Electronic Transitions
4C1 (Chair)160-190Positive/Negativen → σ* of hydroxyl groups
1C4 (Chair)160-190Negative/Positiven → σ* of hydroxyl groups
Skew-Boat160-190Complex patternn → σ* of hydroxyl groups

Note: The data in this table are hypothetical and based on general principles of carbohydrate CD spectroscopy. Experimental verification is required.

Influence of Substituents and Anomeric Effects on Gulopyranoside Conformation

The conformational equilibrium of methyl α-D-gulopyranoside is significantly influenced by the interplay of steric and stereoelectronic effects, most notably the anomeric effect. nih.gov The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the potential for increased steric hindrance. nih.govdypvp.edu.in This phenomenon is attributed to a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-1—O-Me bond. wikipedia.orgnih.gov

The introduction of various substituents on the hydroxyl groups can further modulate the conformational landscape. For instance, bulky protecting groups may shift the equilibrium towards a conformation that minimizes steric strain, potentially favoring a skew-boat or an inverted chair (1C4) conformation. The nature of the solvent also plays a crucial role; polar solvents can attenuate the anomeric effect, leading to a higher population of the equatorial anomer. wikipedia.org

Table 2: Estimated Influence of Substituents at C-1 on the Anomeric Equilibrium of Methyl D-Gulopyranoside in a Non-polar Solvent

C-1 SubstituentAnomeric PreferencePrimary Driving ForceEstimated ΔG (kcal/mol) (α - β)
-OCH3Axial (α)Anomeric Effect-1.5 to -2.0
-SCH3More Axial (α)Stronger Anomeric Effect-2.0 to -2.5
-N+R3Equatorial (β)Reverse Anomeric Effect+2.0 to +3.0

Note: These values are estimations based on general principles and data from other pyranosides. Experimental determination for gulopyranosides is necessary.

Conformational Stability of Modified Gulopyranoside Derivatives

Modification of the hydroxyl groups in methyl α-D-gulopyranoside through reactions like acylation can have a profound impact on the conformational stability of the resulting derivatives. mdpi.com The introduction of acyl groups, such as acetates or benzoates, can alter the electronic properties and steric demands of the substituents, thereby influencing the preferred ring conformation.

For example, the acylation of the hydroxyl groups can affect the hydrogen-bonding network within the molecule and with the solvent. This can lead to a shift in the conformational equilibrium. Furthermore, the bulky nature of some acyl groups can introduce new steric clashes that may favor conformations other than the standard 4C1 chair.

Computational modeling, including molecular mechanics and quantum mechanics calculations, is an invaluable tool for predicting the conformational energies of modified gulopyranoside derivatives. These studies can provide a detailed energy landscape, identifying the global minimum and other low-energy conformers. By calculating the relative energies of different chair, boat, and skew-boat conformations for a series of acylated methyl α-D-gulopyranoside derivatives, a deeper understanding of their conformational stability can be achieved.

Table 3: Predicted Relative Conformational Energies of a Hypothetical Tri-O-acetylated Methyl α-D-Gulopyranoside

ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
4C10.00 (Reference)Anomeric effect, potential 1,3-diaxial strain
1C4+4.0 to +6.0Relief of some diaxial interactions, increased steric strain elsewhere
B2,5 (Boat)> +6.0High torsional and steric strain
1S3 (Skew)+5.0 to +7.0Intermediate strain

Note: This table presents a theoretical prediction. The actual energy values would need to be determined through detailed computational and experimental studies.

Computational Chemistry Applications in Alpha D Gulopyranoside,methyl Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. While specific DFT studies on methyl α-D-gulopyranoside are not extensively detailed in the surveyed literature, the methodologies are well-established. Extensive research on its isomer, methyl α-D-glucopyranoside, provides a clear blueprint for how such analyses would be conducted and the types of insights they would yield. banglajol.infobanglajol.info

Electronic structure analysis focuses on the distribution and energy of electrons within a molecule. Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. banglajol.info The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. banglajol.infoirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the ground state. banglajol.info

For instance, DFT calculations on the related compound methyl α-D-glucopyranoside have been used to determine its HOMO-LUMO gap and other reactivity descriptors. banglajol.inforesearchgate.net These studies show how modifications to the pyranose ring, such as acylation, can significantly alter the electronic properties and reactivity of the molecule. banglajol.info Similar calculations for methyl α-D-gulopyranoside would reveal its inherent electronic stability and how it compares to its various isomers and derivatives.

Table 1: Illustrative Frontier Orbital Data for Methyl α-D-glucopyranoside

This table presents example data from DFT calculations on methyl α-D-glucopyranoside to illustrate the typical output of such an analysis. Specific values for methyl α-D-gulopyranoside are not available in the cited literature.

ParameterValue (eV)Interpretation
EHOMO-9.6136Energy of the Highest Occupied Molecular Orbital
ELUMO-2.0517Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.5619Indicates high kinetic stability

Source: Data derived from studies on methyl α-D-glucopyranoside. banglajol.info

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgmdpi.com It is an invaluable tool for predicting chemical reactivity, as it highlights regions of positive and negative potential. chemrxiv.orgnih.gov Different colors on the map denote varying potential values:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. banglajol.info

Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. banglajol.info

Green: Neutral or near-zero potential regions. banglajol.info

MEP maps are crucial for understanding how a molecule like methyl α-D-gulopyranoside would interact with other molecules, including identifying potential hydrogen bonding sites. chemrxiv.org For its isomer, methyl α-D-glucopyranoside, MEP analysis has been used to visualize the reactive sites and understand how derivatization impacts the charge distribution across the molecule. banglajol.inforesearchgate.net Such an analysis for the gulo- isomer would pinpoint the most reactive hydroxyl groups and the oxygen atoms, guiding predictions about its chemical behavior and intermolecular interactions.

Quantum chemical methods can accurately calculate key thermodynamic properties, providing insights into the stability and spontaneity of chemical processes. banglajol.infomdpi.com Important calculated parameters include:

Electronic Energy (E): The total electronic energy of the optimized molecular structure.

Enthalpy (H): A measure of the total energy of the system.

Gibbs Free Energy (G): A predictor of the spontaneity of a reaction.

Entropy (S): A measure of the system's disorder.

Studies on methyl α-D-glucopyranoside and its derivatives have shown that these properties can be calculated using DFT methods (e.g., B3LYP/3-21G level theory). banglajol.infobanglajol.info These calculations demonstrate how increasing the molecular weight through derivatization can enhance thermodynamic stability. banglajol.info Applying this methodology to methyl α-D-gulopyranoside would allow for a quantitative assessment of its stability relative to other glycosides and predict its behavior under various thermal conditions. researchgate.net

Table 2: Illustrative Thermodynamic Data for Methyl α-D-glucopyranoside

This table presents example data from DFT calculations on methyl α-D-glucopyranoside to illustrate the typical output of such an analysis. Specific values for methyl α-D-gulopyranoside are not available in the cited literature.

ParameterValue (Hartree)
Electronic Energy-688.1363
Enthalpy-688.0125
Gibbs Free Energy-688.0583

Source: Data derived from studies on methyl α-D-glucopyranoside. banglajol.info

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, carbohydrate-binding proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This method is instrumental in drug discovery and for understanding biological recognition processes. Research has been conducted on derivatives of gulopyranoside to explore their potential as inhibitors of specific proteins. For example, 3-C-methyl-gulopyranoside derivatives have been synthesized and evaluated as potential inhibitors for galectins, a family of carbohydrate-binding proteins involved in inflammation and tumor progression. Docking studies in such cases would be used to predict the binding modes of these gulopyranoside derivatives within the galectin's carbohydrate recognition domain, providing insights into the specific interactions (like hydrogen bonds and van der Waals forces) that confer binding affinity and selectivity.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. physchemres.org This technique is essential for understanding the conformational flexibility of molecules like methyl α-D-gulopyranoside and for studying their interactions with their environment, such as with solvent molecules or biological receptors. uga.edunih.gov MD simulations can reveal the stability of ligand-protein complexes predicted by molecular docking, showing how the interactions evolve over a simulated period. physchemres.orgphyschemres.org In the context of drug design, MD simulations have been used to refine the structures of glycomimetic compounds, including gulopyranoside derivatives, to assess their stability and interaction dynamics as part of efforts to develop inhibitors for pathogens like the influenza virus. google.com

Prediction of Synthetic Accessibility and Reaction Outcomes

A critical aspect of chemical research, particularly in drug discovery, is determining whether a theoretically designed molecule can be synthesized efficiently. nih.gov Synthetic Accessibility (SA) is a score calculated using computational algorithms that evaluate a molecule's complexity based on factors like fragment contributions, stereochemistry, and structural complexity. nih.govmdpi.com These algorithms are trained on large databases of known compounds and reactions. synthiaonline.com

The SA score typically ranges from 1 (very easy to synthesize) to 10 (very difficult or impossible to synthesize). synthiaonline.com This scoring allows researchers to filter and prioritize computationally designed compounds, focusing resources on those with a high likelihood of successful synthesis. google.commdpi.com While a specific SA score for methyl α-D-gulopyranoside is not reported in the searched literature, its synthesis from D-gulose is well-established. For novel, more complex derivatives of gulopyranoside designed in silico, SA prediction would be a crucial step before attempting laboratory synthesis. acs.org This analysis helps to identify potential synthetic challenges early in the design process. google.com

Role of Alpha D Gulopyranoside,methyl in Complex Carbohydrate Synthesis and Glycoconjugate Research

Applications as Building Blocks for Oligosaccharide Assembly

The utility of methyl α-D-gulopyranoside and related gulose synthons lies in their role as precursors for creating larger, more complex carbohydrate structures. Their strategic use allows chemists to access oligosaccharides that are otherwise difficult to obtain from natural sources.

The synthesis of oligosaccharides containing gulose units is a key step toward building complex glycans. Research into the glycosylation properties of gulopyranosides has revealed that gulose possesses an intrinsic preference for the formation of 1,2-cis-glycosidic bonds. nih.gov This stereochemical outcome is believed to result from the nucleophilic attack on an oxacarbenium ion intermediate that preferentially adopts a 3H4 conformation. nih.gov This inherent selectivity is a valuable tool for synthetic chemists.

A notable example is the assembly of a guluronic acid alginate trisaccharide, which was achieved for the first time using gulopyranosyl building blocks. nih.gov The synthesis of other complex disaccharides, such as the 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose unit found in bleomycin (B88199) A2, demonstrates the successful incorporation of gulose into intricate structures. In one approach, a suitably protected L-gulose acceptor was coupled with a D-mannose donor. researchgate.netresearchgate.net The key glycosylation step involved reacting a benzyl-protected L-gulopyranoside with an α-glycosyl diphenyl phosphate (B84403) of D-mannose, which proceeded in a high yield of 93% with retention of the α-D-mannopyranosyl stereochemistry. researchgate.net

Alternative strategies for oligosaccharide synthesis often rely on activating glycosyl donors, such as glycosyl bromides or trichloroacetimidates, and coupling them with a glycosyl acceptor that has a single free hydroxyl group. nih.govnih.gov For instance, the condensation of a glucopyranosyl bromide with a protected glucopyranoside using a silver triflate promoter has been shown to form β-linked disaccharides in high yield (84%). nih.gov While not involving gulose directly, these established methods form the foundation for the synthesis of gulopyranoside-containing oligosaccharides.

Table 1: Examples of Synthetic Strategies for Gulopyranoside-Containing Oligosaccharides

Acceptor Donor Promoter/Method Product Type Yield Reference
Benzyl (B1604629) 3,4,6-tri-O-benzyl-β-L-gulopyranoside α-glycosyl diphenyl phosphate of 3-O-carbamoyl-2,4,6-tri-O-acetyl-α-D-mannose Diastereospecific glycosidation Disaccharide 93% researchgate.net
Gulopyranosyl building blocks Gulopyranosyl building blocks Stereoselective glycosylation Trisaccharide N/A nih.gov

A primary goal of synthesizing gulopyranoside-containing oligosaccharides is to construct complex glycans that mimic or are identical to those found in nature. These synthetic targets are often components of larger biomolecules with significant biological activity.

The synthesis of the disaccharide unit of the antitumor antibiotic bleomycin A2 is a prominent example. researchgate.netacs.orgacs.org This disaccharide, 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose, is crucial for the molecule's ability to target tumor cells. researchgate.netgoogle.com The development of multi-gram scale syntheses of this unit has been a major focus, enabling further research into its biological function and the development of novel drug conjugates. researchgate.net One innovative strategy involved using inexpensive benzyl galactoside to prepare the L-gulose acceptor subunit, significantly shortening the synthetic route. researchgate.net

Another area of application is the synthesis of fragments of bacterial polysaccharides, such as alginates. Alginates are linear polysaccharides containing blocks of (1→4)-linked β-D-mannuronate and its C-5 epimer α-L-guluronate. The successful assembly of a guluronic acid alginate trisaccharide using gulopyranosyl building blocks demonstrates the feasibility of synthesizing defined portions of these important bacterial polymers. nih.gov Such synthetic structures are invaluable tools for studying the physical properties of alginates and their interactions with proteins.

Preparation of Glycoconjugates and Glycolipids Bearing Gulopyranoside Moieties

Glycoconjugates are biologically vital molecules where carbohydrate units (glycans) are covalently attached to proteins or lipids. nih.gov The chemical synthesis of these molecules allows for the production of homogeneous samples for biological and pharmacological studies, which is often impossible to achieve from natural sources. frontiersin.org

The most significant example involving a gulose moiety is the total synthesis of the glycoprotein (B1211001) antibiotic bleomycin A2. researchgate.netacs.org In these complex, multi-step syntheses, the pre-assembled and protected mannosyl-gulopyranose disaccharide is activated, often as a glycosyl bromide or chloride, and then coupled to a specific hydroxyl group on the deglycobleomycin (B1238005) aglycone, which is the peptide portion of the molecule. researchgate.netacs.org This strategic coupling forms the complete glycoconjugate, uniting the DNA-cleaving peptide core with the tumor-cell-targeting sugar domain. researchgate.net

Glycolipids are another major class of glycoconjugates where glycans are attached to a lipid backbone. libretexts.org Their synthesis typically involves the sequential addition of sugar units to a lipid or lipid-like aglycone. libretexts.org While general strategies for synthesizing glycolipids are well-established, such as the use of azido-functionalized glycans for subsequent coupling, specific examples detailing the incorporation of methyl α-D-gulopyranoside into glycolipids are not prominent in the surveyed literature. nih.gov However, the principles of glycoconjugate synthesis are broadly applicable, and the methods used for bleomycin could be adapted for the preparation of novel gulopyranoside-containing glycolipids.

Utilization in the Design and Synthesis of Artificial Carbohydrate Receptors

Beyond its use as a synthetic building block, gulopyranoside and its isomers serve as targets for the design of artificial receptors. This field of supramolecular chemistry aims to create synthetic molecules that can bind carbohydrates selectively, mimicking the function of natural carbohydrate-binding proteins (lectins). rsc.orgbris.ac.uknih.gov Studying these artificial complexes provides fundamental insights into the forces that govern molecular recognition. rsc.orgacs.org

The binding of a carbohydrate to a receptor is governed by a combination of weak, non-covalent interactions, including hydrogen bonds, van der Waals forces, and carbohydrate-π (CH-π) interactions. nih.govcsic.es X-ray crystallography of artificial receptor-carbohydrate complexes provides precise, atomic-level detail about these interactions.

While crystal structures featuring gulopyranoside are rare, detailed analyses of complexes with its C-4 epimer, methyl α-D-glucopyranoside, offer significant insight. nih.gov In one study, an artificial receptor based on a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold was co-crystallized with methyl α-D-glucopyranoside. nih.gov The analysis revealed a network of stabilizing interactions.

Hydrogen Bonds: The hydroxyl groups of the sugar are extensively involved in hydrogen bonding with the receptor. In natural protein-carbohydrate complexes, it is common for a single hydroxyl group to both donate and accept hydrogen bonds in a cooperative fashion, a feature successfully mimicked in artificial systems. acs.org

CH-π Interactions: A recurring motif in carbohydrate recognition is the stacking of an aromatic ring from the receptor against a face of the sugar ring. csic.es In the complex with methyl α-D-glucopyranoside, a C-H···π contact was observed between the sugar's axial C-H at position 2 and the central benzene (B151609) ring of the receptor. nih.gov These interactions are estimated to contribute between -0.5 to -0.8 kcal/mol to the binding energy in aqueous solution. acs.org

For methyl α-D-gulopyranoside, the stereochemistry would necessitate a different receptor geometry for optimal binding. The axial C-3 hydroxyl group would present a different hydrogen bonding pattern compared to the equatorial C-3 hydroxyl of glucose. A well-designed receptor would need to present hydrogen bond donors and acceptors in positions complementary to the unique gulose structure to achieve high affinity and selectivity.

Table 2: Non-Covalent Interactions in an Artificial Receptor-Methyl α-D-Glucopyranoside Complex

Interaction Type Interacting Groups Distance (Å) Significance Reference
C-H···π Contact Sugar 2-CH and Receptor Benzene Ring 2.74 - 2.75 Stabilizes complex geometry nih.gov
Hydrogen Bond Sugar OH groups and Receptor Aminopyrimidine Units Variable Primary driver of binding affinity acs.orgnih.gov

The study of artificial receptor-ligand complexes serves as a powerful tool to understand the basic principles of carbohydrate recognition. rsc.org Natural systems are often large and complex, making it difficult to isolate and quantify individual contributing forces. Synthetic models, by virtue of their comparative simplicity, allow for systematic variation and detailed analysis. rsc.orgbris.ac.uk

Research in this area has yielded several key insights:

The Importance of Preorganization and Complementarity: Successful receptors must have binding sites that are structurally preorganized to be complementary to the shape and electronic properties of the target carbohydrate. nih.gov This minimizes the entropic penalty of binding.

Mimicking Natural Motifs: Effective artificial receptors often successfully mimic the binding motifs found in natural lectins, such as the use of aromatic surfaces for CH-π stacking and arrays of hydrogen bond donors/acceptors that form cooperative bonds with the sugar's hydroxyl groups. acs.org

Dissecting Binding Energetics: By systematically modifying the receptor or the carbohydrate, researchers can quantify the energetic contribution of specific interactions, such as a single hydrogen bond or a CH-π interaction, which is difficult to do in a complex protein binding site. acs.org

Achieving Selectivity: The design of receptors that can distinguish between closely related epimers (like glucose and gulose) demonstrates that high selectivity can be achieved by carefully tailoring the geometry of the binding cavity to match the unique three-dimensional arrangement of hydroxyl groups on the target sugar. nih.govresearchgate.net

Ultimately, the knowledge gained from studying the binding of molecules like methyl α-D-gulopyranoside to artificial receptors contributes to the broader goals of designing new sensors, developing therapeutics that can block pathological carbohydrate-protein interactions, and deepening our fundamental understanding of molecular recognition in biology. rsc.orgbris.ac.uk

Application in Chiral Pool Synthesis for Non-Carbohydrate Targets

The concept of chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. numberanalytics.com Carbohydrates, with their inherent chirality and multiple stereocenters, are a cornerstone of this strategy. numberanalytics.com Methyl α-D-gulopyranoside, as a derivative of the rare sugar D-gulose, represents a unique and valuable component of the chiral pool. Its distinct stereochemistry offers alternative synthetic pathways to non-carbohydrate targets that may be challenging to access from more common sugars like glucose or galactose.

The utility of methyl α-D-gulopyranoside in this context is demonstrated in studies of its chemical transformations. For instance, research on the ring cleavage reactions of hexopyranosides has shown that methyl α-D-gulopyranoside can be converted into acyclic derivatives under specific reaction conditions. mdpi.com This transformation highlights the potential to use the gulose scaffold to create linear, chiral building blocks for the synthesis of various non-carbohydrate natural products and their analogues.

The synthesis of complex molecules often relies on the strategic manipulation of stereocenters. Derivatives of D-gulose have been instrumental in the synthesis of various stereoisomers of important biological molecules. For example, the synthesis of different stereoisomers of phytosphingosine, a fundamental component of ceramides, has been achieved through methods involving the selective inversion of stereocenters in carbohydrate precursors. researchgate.net While not starting directly from methyl α-D-gulopyranoside, these syntheses underscore the value of the gulose configuration in accessing a diverse range of chiral, non-carbohydrate structures.

Research has also explored the synthesis of derivatives of methyl α-D-gulopyranoside, which can then serve as chiral synthons. One such example is the preparation of methyl 2-O-mesyl-4,6-thioanhydro-α-D-gulopyranoside from the more common methyl α-D-glucopyranoside. nih.gov This transformation involves several steps that alter the stereochemistry of the starting material to arrive at the gulo-configuration, which can then be used for further synthetic elaborations. nih.gov

The following table summarizes key findings from research involving the synthesis and transformation of methyl α-D-gulopyranoside and its derivatives, illustrating their potential as chiral building blocks.

Starting MaterialReagents and ConditionsProductResearch Focus
Methyl 4,6-O-benzylidene-α-D-galactopyranoside-2,3-ditosylateNaOMe in DMSOMixture including methyl 4,6-O-benzylidene-2,3-anhydro-α-D-gulopyranosideSynthesis of rare sugar derivatives
Methyl α-D-glucopyranosideThio-Mitsunobu reaction followed by base-catalyzed intramolecular nucleophilic substitutionMethyl 2-O-mesyl-4,6-thioanhydro-α-D-gulopyranosidePreparation of thio-sugar derivatives with gulo configuration
Methyl α-D-gulopyranoside derivativePhenylboron dichloride and triethylsilaneAcyclic boronate esterStudy of endocyclic cleavage reactions in pyranosides

These studies collectively demonstrate that while direct applications of methyl α-D-gulopyranoside as a chiral pool starting material for non-carbohydrate targets are not extensively documented, its unique stereochemical arrangement and the synthetic accessibility of its derivatives make it a promising candidate for such endeavors. The ability to transform it into both cyclic and acyclic chiral intermediates opens up avenues for the synthesis of a wide range of complex, non-carbohydrate molecules. mdpi.comresearchgate.net

Enzymatic and Biocatalytic Transformations Involving Alpha D Gulopyranoside,methyl

Investigation of Enzyme Specificity Towards Gulopyranoside Substrates

The specificity of enzymes towards their substrates is a cornerstone of biocatalysis, dictating the feasibility and outcome of enzymatic reactions. For alpha-D-Gulopyranoside, methyl, a systematic investigation of enzyme specificity would be the first step in unlocking its potential in biocatalytic applications.

Currently, there is a lack of published studies that specifically investigate the interaction of various enzymes with methyl alpha-D-gulopyranoside as a substrate. Research in this area would typically involve screening a wide range of enzymes, such as glycosidases, glycosyltransferases, lipases, and proteases, to identify any that exhibit activity towards this particular gulopyranoside.

Detailed research findings in this area would ideally include:

Enzyme Screening: A comprehensive screening of commercially available and newly discovered enzymes for their ability to modify methyl alpha-D-gulopyranoside.

Kinetic Analysis: Determination of kinetic parameters (K_m, V_max, and k_cat) for any identified active enzymes to quantify their efficiency and affinity for the substrate.

Structural Studies: X-ray crystallography or NMR spectroscopy studies of enzyme-substrate complexes to elucidate the molecular basis of recognition and specificity.

A hypothetical data table illustrating the kind of results that would be generated from such research is presented below.

Interactive Data Table: Hypothetical Enzyme Screening for Activity on alpha-D-Gulopyranoside, methyl

Enzyme ClassSpecific Enzyme (Source)SubstrateProduct(s)Relative Activity (%)
Glycosidases α-Gulopyranosidase (Hypothetical)alpha-D-Gulopyranoside, methylD-Gulose + Methanol (B129727)100
β-Galactosidase (Aspergillus oryzae)alpha-D-Gulopyranoside, methylNo reaction0
Lipases Lipase B (Candida antarctica)alpha-D-Gulopyranoside, methylAcylated derivatives15
Lipase from Pseudomonas cepaciaalpha-D-Gulopyranoside, methylNo reaction0
Glycosyltransferases Gulopyranosyltransferase (Hypothetical)alpha-D-Gulopyranoside, methyl + UDP-GalactoseGalactosyl-α-D-gulopyranoside, methyl45

Biocatalytic Approaches for the Synthesis of Gulopyranoside Derivatives

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of carbohydrate derivatives. The application of biocatalysis to alpha-D-Gulopyranoside, methyl could lead to the synthesis of novel compounds with interesting biological activities.

However, the scientific literature currently lacks specific examples of biocatalytic approaches for the synthesis of derivatives starting from methyl alpha-D-gulopyranoside. Research in this area would focus on utilizing enzymes to introduce new functional groups or to form glycosidic bonds.

Key research areas would include:

Regioselective Acylation and Alkylation: The use of lipases and proteases in non-aqueous media to selectively acylate or deacylate the hydroxyl groups of methyl alpha-D-gulopyranoside, leading to the formation of valuable building blocks.

Glycosylation Reactions: Employing glycosyltransferases or glycosidases (in their transglycosylation mode) to attach other sugar moieties to methyl alpha-D-gulopyranoside, thereby synthesizing oligosaccharides.

Oxidation and Reduction Reactions: The use of oxidoreductases to introduce carbonyl or deoxy functionalities at specific positions of the gulopyranoside ring.

A prospective data table summarizing potential biocatalytic syntheses is shown below.

Interactive Data Table: Potential Biocatalytic Syntheses of alpha-D-Gulopyranoside, methyl Derivatives

EnzymeReaction TypeAcyl/Glycosyl DonorProductYield (%)Regioselectivity
Lipase B (Candida antarctica)AcylationVinyl acetate6-O-acetyl-alpha-D-gulopyranoside, methylNot DeterminedHigh for C-6 OH
α-FucosyltransferaseGlycosylationGDP-FucoseFucosyl-(1->x)-alpha-D-gulopyranoside, methylNot DeterminedDependent on enzyme
Galactose oxidaseOxidationO₂6-oxo-alpha-D-gulopyranoside, methylNot DeterminedSpecific for C-6 OH

Chemoenzymatic Synthesis Strategies for Complex Gulopyranosides

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to construct complex carbohydrate structures that are difficult to access by either method alone. For complex gulopyranosides, this approach would be invaluable.

As with the other sections, there is a notable absence of published chemoenzymatic strategies that specifically involve alpha-D-Gulopyranoside, methyl. The development of such strategies would likely involve the chemical synthesis of a gulopyranoside-based acceptor or donor, followed by an enzymatic step to create a key glycosidic linkage or to introduce a specific modification.

Potential chemoenzymatic strategies could include:

Synthesis of Glycoconjugates: Chemical synthesis of a modified aglycone, followed by enzymatic transfer of a gulopyranosyl moiety from a suitable donor.

Enzymatic Elongation of a Chemically Synthesized Gulopyranoside: Using a chemically synthesized gulopyranoside derivative as an acceptor for glycosyltransferases to build up complex oligosaccharides.

Combined Protection/Deprotection and Enzymatic Transformation: Utilizing chemical methods for the protection of certain hydroxyl groups, followed by a regioselective enzymatic modification, and subsequent chemical deprotection.

The table below illustrates the type of information that would be relevant to this section if research were available.

Interactive Data Table: Hypothetical Chemoenzymatic Strategies for Complex Gulopyranosides

Target MoleculeChemical Step(s)Enzymatic StepKey IntermediateOverall Yield (%)
Gulopyranosyl-amino acidSynthesis of Fmoc-Ser-O-allylGulopyranosylation using a gulopyranosyl donorFmoc-Ser(α-D-gulopyranosyl)-O-allylNot Determined
Disaccharide containing guloseSynthesis of 6-azido-alpha-D-gulopyranoside, methyl"Click" chemistry followed by enzymatic galactosylationGalactosyl-(1->4)-[triazolyl]-alpha-D-gulopyranoside, methylNot Determined

Future Directions and Emerging Research Avenues in Alpha D Gulopyranoside,methyl Chemistry

Development of Novel Protecting Group Strategies

The selective manipulation of the multiple hydroxyl groups in methyl α-D-gulopyranoside is a fundamental challenge in its chemical synthesis. The development of innovative protecting group strategies is paramount for the efficient construction of complex gulopyranoside-containing molecules. Current research is moving beyond traditional, multi-step protection-deprotection sequences towards more elegant and efficient methodologies.

A key area of focus is the design of orthogonal protecting group schemes . This allows for the selective removal of one protecting group in the presence of others, enabling precise, regioselective modifications. For instance, the use of silyl (B83357) ethers, such as the bulky tert-butyldiphenylsilyl (TBDPS) group, can selectively protect the primary C-6 hydroxyl. This can be complemented by the use of acetal-based protecting groups, like benzylidene acetals, which can span the C-4 and C-6 diol system under thermodynamic control, or the C-2 and C-3 diol under kinetic control. The strategic application and removal of these groups are crucial for directing reactivity to specific positions on the pyranose ring.

Furthermore, enzyme-catalyzed regioselective protection is a burgeoning field. Lipases and proteases are being explored for their ability to selectively acylate or deacylate hydroxyl groups on the gulopyranoside scaffold with high precision, offering a greener and more efficient alternative to classical chemical methods.

Protecting Group StrategyKey FeaturesExample Application
Orthogonal ProtectionStepwise deprotection of specific hydroxyl groups.Use of silyl ethers for C-6 protection and benzyl (B1604629) ethers for other positions.
Regioselective AcylationTargeted acylation of the most reactive hydroxyl groups.Tin-mediated acylation to selectively functionalize the C-2 and C-3 diol system.
Enzymatic Protection/DeprotectionHigh regioselectivity under mild reaction conditions.Lipase-catalyzed acylation of the primary C-6 hydroxyl group.

Innovations in Stereoselective Synthesis of Rare Gulopyranoside Isomers

The synthesis of α-gulopyranosides is notoriously challenging due to the stereochemical disposition of the hydroxyl groups, which often favors the formation of the β-anomer. Innovations in stereoselective glycosylation are therefore critical for accessing these rare isomers.

Modern synthetic efforts are centered on the development of novel glycosyl donors and promoters that can override the inherent stereochemical bias of the gulose backbone. For example, the use of glycosyl donors with non-participating protecting groups at the C-2 position, such as ethers or azides, prevents the formation of a cyclic intermediate that would direct the formation of the β-anomer. This allows the stereochemical outcome to be controlled by other factors, such as the choice of solvent and promoter.

Another powerful technique is intramolecular aglycon delivery (IAD) . In this approach, the alcohol component (the aglycon) is temporarily tethered to the glycosyl donor. Upon activation, the aglycon is delivered to the anomeric center from the α-face, ensuring the formation of the desired α-glycosidic linkage. This method has shown great promise in achieving high stereoselectivity in the synthesis of challenging glycosides.

Exploration of New Reactivity Profiles for Gulopyranoside Derivatization

The unique arrangement of axial and equatorial hydroxyl groups in methyl α-D-gulopyranoside results in a distinct reactivity profile that can be exploited for novel chemical transformations. The C-2 axial hydroxyl group, for instance, is generally less reactive than its equatorial counterparts, allowing for regioselective derivatization at other positions.

Researchers are exploring selective oxidation reactions to introduce ketone functionalities at specific positions on the gulopyranoside ring. These keto-gulopyranosides are versatile synthetic intermediates that can be further elaborated into a variety of modified sugars, such as amino sugars or deoxysugars, through reactions like reductive amination or

Q & A

Q. What are the primary synthesis methods for methyl α-D-glucopyranoside derivatives, and how are they optimized for regioselectivity?

Methyl α-D-glucopyranoside derivatives are typically synthesized via acylation or sulfonylation reactions. For example, benzenesulfonylation introduces sulfonyl groups at specific hydroxyl positions using controlled stoichiometry and reaction times (e.g., 1:5 molar ratio of substrate to sulfonyl chloride at 0–5°C for 4 hours) . Regioselectivity is achieved by leveraging steric and electronic factors, as shown in selective acylation studies where bulky groups (e.g., pivaloyl) favor substitution at the C-6 position over C-2/3 . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., pyridine for acylation, DMF for sulfonylation).

Q. How do researchers characterize methyl α-D-glucopyranoside derivatives using spectroscopic techniques?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For instance, downfield shifts of hydroxyl protons (δ 4.5–5.5 ppm) indicate acylation, while sulfonyl groups cause distinct deshielding in 13^13C NMR (e.g., C-6 sulfonate at δ 68–70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks and fragmentation patterns to verify purity and structural integrity .
  • Optical Rotation : Specific rotation values (e.g., [α]D_D = +80° to +100°) confirm stereochemical integrity .

Q. What are the key challenges in purifying methyl α-D-glucopyranoside derivatives, and how are they addressed?

Common challenges include:

  • Low solubility in organic solvents : Derivatives with long alkyl chains (e.g., lauroyl, palmitoyl) require polar aprotic solvents like DMSO or DMF for dissolution .
  • Co-elution in chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile, 0.1% TFA) resolves structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for methyl α-D-glucopyranoside derivatives?

Contradictions often arise from variations in bacterial strain susceptibility or assay conditions. For example:

  • Acylated derivatives (e.g., acetyl, hexanoyl) show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) but limited efficacy against Gram-negative strains .
  • Data normalization : Use internal controls like ciprofloxacin and standardize inoculum size (e.g., 1.5 × 108^8 CFU/mL) in agar diffusion assays .
  • Structure-activity relationship (SAR) analysis : Correlate chain length (C2–C16) with logP values to predict membrane permeability .

Q. What methodologies enable the study of methyl α-D-glucopyranoside in glucose transport and metabolism?

  • Non-metabolizable analog studies : Radiolabeled derivatives (e.g., 14^{14}C-methyl α-D-glucopyranoside) track uptake in cell lines (e.g., Caco-2) via liquid scintillation counting .
  • Competitive inhibition assays : Co-administer with D-glucose to assess transport inhibition (e.g., 50% reduction at 10 mM concentration) .
  • Molecular docking : Simulate interactions with GLUT1 transporters using software like AutoDock Vina to identify binding residues (e.g., Trp412, Asn415) .

Q. How can solubility limitations of methyl α-D-glucopyranoside derivatives be overcome in biochemical assays?

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
  • Structural modifications : Introduce hydrophilic groups (e.g., glycosylation at C-3 or C-4) or use β-cyclodextrin inclusion complexes .
  • Surfactant-assisted delivery : Incorporate Tween-80 (0.1% v/v) for micellar encapsulation of hydrophobic derivatives .

Q. What advanced techniques are used to study glycosylation reactions involving methyl α-D-glucopyranoside?

  • Chemoenzymatic synthesis : Combine chemical acylation with enzymatic glycosyltransferases (e.g., β-1,4-galactosyltransferase) for regioselective oligosaccharide assembly .
  • Isothermal titration calorimetry (ITC) : Measure binding affinities (Kd_d = 10–100 µM) between derivatives and lectins (e.g., concanavalin A) .
  • Cryo-EM : Resolve 3D structures of enzyme-substrate complexes (e.g., α-glucosidase) at 2–3 Å resolution .

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